Cas no 21943-12-4 (3-bromopyrazin-2-amine)

3-bromopyrazin-2-amine is a versatile organic compound with a pyrazine core and a bromo substituent. It is valued for its potential in organic synthesis due to its ability to undergo various transformations. This compound exhibits good stability and reactivity, making it a valuable intermediate for the synthesis of heterocyclic compounds and pharmaceuticals. Its bromo substituent allows for facile substitution reactions, enhancing its utility in medicinal chemistry.
3-bromopyrazin-2-amine structure
3-bromopyrazin-2-amine structure
Product Name:3-bromopyrazin-2-amine
CAS No:21943-12-4
MF:C4H4BrN3
MW:173.998659133911
MDL:MFCD09909692
CID:51924
PubChem ID:14735942
Update Time:2025-07-22

3-bromopyrazin-2-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-3-bromopyrazine
    • 3-Bromo-2-pyrazinamine
    • 2-Pyrazinamine, 3-bromo-
    • 3-bromopyrazin-2-amine
    • 2-AMINO-3-BROMO-PYRAZINE
    • 2-Amino-3-brom-pyrazin
    • 3-bromo-pyrazin-2-ylamine
    • 3-Bromo-pyrazinamine
    • 3-bromo-pyrazine-2-amine
    • 3-BROMOPYRAZINE-2-YLAMINE
    • Pyrazinamine,3-bromo- (9CI)
    • Pyrazine, 2-amino-3-bromo- (8CI)
    • C4H4BrN3
    • Bromopyrazin-2-amine
    • AMPZ0021
    • BFEUGUAUYFATRV-UHFFFAOYSA-N
    • EBD37390
    • BCP23405
    • BBL101497
    • CB0101
    • STL555293
    • RP23605
    • RP23602
    • CM10652
    • VP40030
    • MB08183
    • SY017457
    • EN300-110283
    • FT-0646811
    • A4698
    • CHEMBL4515428
    • SCHEMBL557517
    • MFCD09909692
    • AC-5179
    • CS-W008796
    • DTXSID40563422
    • FS-2747
    • Ethyl5-methyl-3-(methylthio)-4,4-dioxo-4,5-dihydro-4lambda6-benzo[c]thieno[3,4-e][1,2]thiazine-1-carboxylate
    • AM20070326
    • AKOS005259030
    • 21943-12-4
    • Q-103302
    • DB-030956
    • 2-Amino-3-bromopyrazine;
    • FA08352
    • DTXCID60514198
    • 877-667-7
    • MDL: MFCD09909692
    • Inchi: 1S/C4H4BrN3/c5-3-4(6)8-2-1-7-3/h1-2H,(H2,6,8)
    • InChI Key: BFEUGUAUYFATRV-UHFFFAOYSA-N
    • SMILES: BrC1C(N)=NC=CN=1

Computed Properties

  • Exact Mass: 172.95900
  • Monoisotopic Mass: 172.95886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 77.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8
  • XLogP3: 0.5

Experimental Properties

  • Density: 1.844
  • Boiling Point: 275.6°C at 760 mmHg
  • Flash Point: 120.481℃
  • Refractive Index: 1.649
  • PSA: 51.80000
  • LogP: 1.40250

3-bromopyrazin-2-amine Security Information

3-bromopyrazin-2-amine Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-bromopyrazin-2-amine Production Method

3-bromopyrazin-2-amine Suppliers

Amadis Chemical Company Limited
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(CAS:21943-12-4)3-bromopyrazin-2-amine
Order Number:A4698
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:03
Price ($):276.0/1104.0
Email:sales@amadischem.com

Additional information on 3-bromopyrazin-2-amine

Introduction to 3-bromopyrazin-2-amine (CAS No: 21943-12-4) and Its Emerging Applications in Chemical Biology

3-bromopyrazin-2-amine, with the chemical identifier CAS No 21943-12-4, is a significant heterocyclic compound that has garnered considerable attention in the field of chemical biology and pharmaceutical research. This compound, characterized by a brominated pyrazine core, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural features make it particularly valuable for the development of novel therapeutic agents, including kinase inhibitors, antiviral drugs, and anticancer compounds.

The pyrazine ring in 3-bromopyrazin-2-amine is a nitrogen-containing heterocycle that is widely recognized for its ability to interact with biological targets. The presence of a bromine substituent at the 3-position enhances its reactivity, making it an ideal candidate for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often essential for achieving high selectivity and potency in drug design.

In recent years, 3-bromopyrazin-2-amine has been extensively studied for its potential applications in the development of small-molecule inhibitors targeting protein-protein interactions. One notable area of research involves its use in creating inhibitors of tyrosine kinases, which are implicated in various signaling pathways associated with cancer and inflammatory diseases. The bromine atom provides a handle for further derivatization, allowing researchers to fine-tune the pharmacokinetic properties of these inhibitors.

Moreover, the compound has shown promise in the field of antiviral research. The pyrazine core can be modified to mimic natural substrates or bind to viral enzymes, thereby inhibiting viral replication. For instance, studies have demonstrated that derivatives of 3-bromopyrazin-2-amine can interfere with the replication cycle of certain RNA viruses by targeting essential enzymatic steps. This underscores the compound's potential as a scaffold for developing novel antiviral agents.

The synthesis of 3-bromopyrazin-2-amine typically involves multi-step organic transformations starting from commercially available precursors. A common synthetic route includes the bromination of pyrazinamide followed by selective functional group manipulation to introduce the amine group at the 2-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making 3-bromopyrazin-2-amine more accessible for industrial applications.

Recent advances in computational chemistry have further enhanced the utility of 3-bromopyrazin-2-amine in drug discovery. Molecular modeling studies have identified key structural motifs within this compound that are crucial for binding to biological targets. These insights have guided the design of next-generation analogs with improved pharmacological profiles. Additionally, high-throughput screening techniques have been employed to rapidly evaluate the biological activity of diverse derivatives, accelerating the discovery process.

The versatility of 3-bromopyrazin-2-amine extends beyond pharmaceutical applications. It has also been explored in materials science, where its ability to form coordination complexes with metal ions makes it useful for developing luminescent materials and catalysts. These applications highlight the broad utility of this compound across multiple scientific disciplines.

In conclusion, 3-bromopyrazin-2-amine (CAS No: 21943-12-4) is a multifaceted compound with significant potential in chemical biology and pharmaceutical research. Its unique structural features and reactivity make it an invaluable tool for synthesizing novel therapeutic agents. As research continues to uncover new applications and refine synthetic methodologies, the importance of this compound is expected to grow further, solidifying its role as a cornerstone in modern drug discovery and materials science.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:21943-12-4)3-bromopyrazin-2-amine
A4698
Purity:99%/99%
Quantity:25g/100g
Price ($):276.0/1104.0
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